molecular formula C12H9F2NO B1329042 5-Fluoro-2-(2-fluorophenoxy)aniline CAS No. 946683-82-5

5-Fluoro-2-(2-fluorophenoxy)aniline

Cat. No.: B1329042
CAS No.: 946683-82-5
M. Wt: 221.2 g/mol
InChI Key: AXILGPDCFFAUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-fluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluoronitrobenzene with 2-fluorophenol in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding aniline using a reducing agent like iron powder or hydrogenation over a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-(2-fluorophenoxy)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro precursor of this compound can be reduced to the aniline form.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluorophenoxy)aniline in biological systems is not well-documented. its fluorinated structure suggests that it may interact with biological targets through hydrophobic interactions and hydrogen bonding . The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • 4-Fluoroaniline
  • 2,4-Difluoroaniline

Comparison: 5-Fluoro-2-(2-fluorophenoxy)aniline is unique due to the presence of two fluorine atoms on different aromatic rings, which can influence its reactivity and interaction with biological targets. Compared to other fluorinated anilines, this compound may exhibit distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-(2-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXILGPDCFFAUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277600
Record name 5-Fluoro-2-(2-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946683-82-5
Record name 5-Fluoro-2-(2-fluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946683-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(2-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.